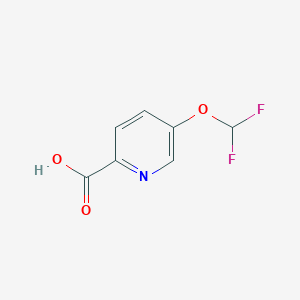

5-(Difluoromethoxy)picolinic acid

Description

5-(Difluoromethoxy)picolinic acid is an organic compound with the molecular formula C7H5F2NO3. It is a derivative of picolinic acid, featuring a difluoromethoxy group attached to the pyridine ring. This compound appears as a white to off-white crystalline solid and is known for its applications in various scientific fields .

Properties

IUPAC Name |

5-(difluoromethoxy)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO3/c8-7(9)13-4-1-2-5(6(11)12)10-3-4/h1-3,7H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOGGIPBAUKZCGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1OC(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of a suitable precursor, such as a halogenated picolinic acid derivative, using difluoromethylating agents under specific reaction conditions .

Industrial Production Methods

Industrial production methods for 5-(Difluoromethoxy)picolinic acid may involve large-scale difluoromethylation reactions, utilizing optimized catalysts and reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethoxy)picolinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its functional groups.

Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choices .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

5-(Difluoromethoxy)picolinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Difluoromethoxy)picolinic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s binding affinity and reactivity, affecting its biological and chemical properties. Detailed studies on its mechanism of action are ongoing, focusing on its interactions with enzymes, receptors, and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Picolinic acid: A derivative of pyridine with a carboxylic acid group at the 2-position.

Nicotinic acid: An isomer of picolinic acid with the carboxyl side chain at the 3-position.

Isonicotinic acid: Another isomer with the carboxyl side chain at the 4-position.

Uniqueness

5-(Difluoromethoxy)picolinic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties.

Biological Activity

5-(Difluoromethoxy)picolinic acid is an emerging compound with significant biological activity, particularly in the context of its interaction with biological molecules and potential therapeutic applications. This article provides a detailed overview of its biological mechanisms, effects on cellular processes, and implications in pharmacology.

Chemical Structure and Properties

This compound possesses a unique chemical structure characterized by the presence of difluoromethoxy and picolinic acid moieties. Its molecular formula is . The difluoromethoxy group enhances its lipophilicity and influences its interaction with biological targets.

Target Interaction

The primary target of this compound is zinc finger proteins (ZFPs) . These proteins play crucial roles in various cellular functions, including gene expression and signal transduction. The compound binds to ZFPs, altering their conformation and disrupting zinc binding, which inhibits their functionality.

Biochemical Pathways

This compound is involved in several biochemical pathways:

- Inhibition of Viral Entry : The compound has been shown to interfere with viral membrane fusion processes, preventing enveloped viruses from entering host cells.

- Zinc Transport Regulation : By affecting ZFPs, it may also influence zinc transport mechanisms within cells, which is critical for numerous enzymatic reactions.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates significant bioavailability due to its ability to bind effectively to ZFPs. Stability under physiological conditions allows for sustained activity, although prolonged exposure may lead to degradation over time.

In Vitro Studies

In laboratory settings, this compound has demonstrated various cellular effects:

- Inhibition of Viral Replication : Studies have shown that the compound can inhibit viral entry into cells, thereby reducing viral load in infected cultures.

- Alteration of Gene Expression : By inhibiting ZFPs, it can affect the expression of genes involved in immune responses and other critical pathways.

Temporal Effects

The efficacy of this compound varies over time. Initial studies suggest that while it is stable under standard conditions, its effectiveness may diminish with prolonged exposure due to potential degradation or changes in cellular environments.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant inhibition of viral entry in vitro, suggesting potential as an antiviral agent. |

| Study 2 | Investigated the impact on ZFPs and found alterations in gene expression profiles associated with immune responses. |

| Study 3 | Explored pharmacokinetics and stability, highlighting the compound's potential for therapeutic applications due to its favorable bioavailability. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.